molecular formula C12H17NO5 B172393 (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 1217736-81-6

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B172393
CAS No.: 1217736-81-6
M. Wt: 255.27 g/mol
InChI Key: NTIWANHPRXTWCF-QMMMGPOBSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS: 1217736-81-6) is a noncanonical amino acid derivative of significant value in chemical biology and organic synthesis. This chiral compound features a tert-butoxycarbonyl (Boc) protected amine and a furan heterocycle, making it a versatile building block for the preparation of complex molecules and peptidomimetics . Its primary research application lies in the field of Genetic Code Expansion (GCE), a cutting-edge technique that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins . The furan moiety serves as a bioorthogonal handle, allowing for selective post-translational modifications, such as cyclization or "click" chemistry coupling reactions, to attach small-molecule probes like fluorophores . The Boc-protecting group can be selectively removed under mild acidic conditions, enabling further strategic functionalization and solid-phase peptide synthesis to create novel peptide structures . Researchers utilize this compound to investigate protein structure, dynamics, and protein-protein interactions, particularly in challenging membrane protein systems . The furan ring also provides a platform for synthesizing novel heterocyclic compounds with potential biological activity, as similar 3-(furan-2-yl)propanoic acid derivatives have been studied for their antimicrobial properties . With a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol, it is characterized by high purity to ensure reliable experimental results . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWANHPRXTWCF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426604
Record name Boc-(S)-3-amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217736-81-6
Record name Boc-(S)-3-amino-3-(2-furyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. The reaction proceeds in inert solvents (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine). For (S)-3-amino-3-(furan-2-yl)propanoic acid, Boc₂O (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the Boc-protected derivative.

Key Data:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Reaction Time24 hours
Yield85–90%

Aqueous Bicarbonate-Mediated Protection

For water-sensitive intermediates, a biphasic system (water/dichloromethane) with sodium bicarbonate facilitates Boc protection. This method minimizes racemization, critical for preserving the (S)-configuration.

Enantioselective Synthesis of the (S)-Configuration

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable enantioselective hydrogenation of β-keto-β-(furan-2-yl)acrylic acid intermediates. The ketone is reduced to the (S)-amine with >95% enantiomeric excess (ee) under 50 psi H₂.

Reaction Scheme:

β-Keto-β-(furan-2-yl)acrylic acid+H2Ru(BINAP)(S)-3-amino-3-(furan-2-yl)propanoic acid\text{β-Keto-β-(furan-2-yl)acrylic acid} + \text{H}_2 \xrightarrow{\text{Ru(BINAP)}} \text{(S)-3-amino-3-(furan-2-yl)propanoic acid}

Enzymatic Resolution

Racemic 3-amino-3-(furan-2-yl)propanoic acid is treated with acylase I to hydrolyze the (R)-enantiomer’s acetyl group, leaving the (S)-enantiomer intact. Subsequent Boc protection yields the pure (S)-product.

Optimized Conditions:

ParameterValue
EnzymeAcylase I (Aspergillus sp.)
Temperature37°C
ee98%

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers. The (S)-enantiomer elutes at 12.3 min (λ = 254 nm).

Crystallization

Recrystallization from ethanol/water (7:3) affords needle-like crystals. X-ray diffraction confirms the (S)-configuration (CCDC deposition number: 2092345).

Crystallographic Data:

ParameterValue
Space GroupP2₁2₁2₁
Unit Cella=8.21 Å, b=10.45 Å, c=15.67 Å

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system (0.5 mL volume) achieves Boc protection in 10 minutes (residence time) with 92% yield, enhancing throughput.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (Boc₂O, NaHCO₃, ball milling) reduces waste, yielding 88% product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: (S)-3-amino-3-(furan-2-yl)propanol.

    Substitution: (S)-3-amino-3-(furan-2-yl)propanoic acid.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The furan ring can interact with biological targets through π-π stacking and hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino propanoic acid backbone but differ in the substituent at the 3-position. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid Furan-2-yl C₁₂H₁₇NO₅ 255.27 Used in PROTACs; furan enhances aromatic interactions.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₁H₁₅NO₄S 281.31 Thiophene’s sulfur atom improves metabolic stability. Laboratory chemical (CAS: 56675-37-7).
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl C₁₄H₁₇FNO₄ 294.29 Fluorine enhances electronegativity for kinase inhibitor binding (e.g., HDAC8 inhibitors).
(S)-3-((tert-Butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid 5-Ethylfuran-2-yl C₁₄H₂₁NO₅ 283.32 Ethyl group increases lipophilicity (predicted logP: 1.89). Potential use in prodrug design.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl C₁₄H₁₇INO₄ 390.19 Iodine facilitates radio-labeling in anticancer agents (e.g., Type L inhibitors).
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Boronophenyl C₁₄H₂₀BNO₆ 309.13 Boron enables Suzuki-Miyaura cross-coupling for bioconjugation (CAS: 119771-23-2).

Key Differences and Implications :

Aromatic Substituents :

  • Furan vs. Thiophene : Replacing oxygen (furan) with sulfur (thiophene) increases electron density and metabolic stability due to sulfur’s resistance to oxidative degradation .
  • Fluorophenyl vs. Iodophenyl : Fluorine’s electronegativity enhances hydrogen bonding in enzyme inhibitors (e.g., HDAC8), while iodine’s bulkiness aids in radioimaging .

Functional Group Additions: Boronophenyl: The boron moiety enables covalent bonding in PROTACs, targeting proteins for degradation .

Safety Profiles :

  • The fluorophenyl derivative (CAS: 943449-15-8) shares similar hazards (H302, H315) as the furan analog but lacks respiratory warnings .
  • Thiophene derivatives show higher molecular weights, impacting solubility in aqueous systems .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, also known by its CAS number 1217736-81-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and therapeutic potentials, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₂H₁₇NO₅, with a molecular weight of 255.27 g/mol. Its structure features a furan ring, which is known for contributing to various biological activities due to its unique electronic properties.

PropertyValue
Molecular Formula C₁₂H₁₇NO₅
Molecular Weight 255.27 g/mol
CAS Number 1217736-81-6
Purity ≥ 97%

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, research has shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans at certain concentrations . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial effects.

Enzyme Inhibition

One key area of interest is the compound's potential as an inhibitor of tryptophan hydroxylase type I (TPH1), which plays a role in serotonin biosynthesis. Inhibitors of TPH1 are being explored for their therapeutic implications in treating obesity and related metabolic disorders . The structure of this compound may provide insights into its inhibitory capabilities through structure-activity relationship (SAR) studies.

Case Study 1: Inhibition of TPH1

In a study focusing on TPH1 inhibitors, compounds similar to this compound were evaluated for their inhibitory effects. The results showed that modifications in the amino acid backbone could enhance binding affinity and selectivity for TPH1, suggesting that further exploration of this compound could yield promising results in metabolic disease management .

Case Study 2: Antifungal Activity

Another study investigated the antifungal activity of various furan derivatives against Candida albicans. Compounds were tested for minimum inhibitory concentrations (MIC), revealing that several furan-containing acids exhibited significant antifungal activity at concentrations as low as 64 µg/mL . This positions this compound as a candidate for further investigation in antifungal drug development.

Research Findings

A comprehensive review of the literature reveals several important findings regarding the biological activity of furan derivatives:

  • Antimicrobial Efficacy : Compounds similar to this compound demonstrate significant antimicrobial properties against various pathogens.
  • Enzyme Interaction : The potential inhibition of key enzymes involved in metabolic pathways suggests that this compound could be useful in treating metabolic disorders.
  • Structure Activity Relationships : Ongoing SAR studies are crucial for optimizing the biological activity of this compound and related derivatives.

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